molecular formula C32H3Cl15CuN8 B073779 C.I. Pigment Green 7 CAS No. 1328-53-6

C.I. Pigment Green 7

Cat. No. B073779
CAS RN: 1328-53-6
M. Wt: 1092.7 g/mol
InChI Key: GUYIZQZWDFCUTA-UHFFFAOYSA-N
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Description

Pigment Green 7 (PG7) is an organic pigment used in a variety of industries, including printing, plastics, and cosmetics. It is a synthetic product derived from a variety of chemical compounds, and its properties and uses have been extensively studied.

Scientific Research Applications

  • UV-Curable Encapsulation for Textile Inkjet Printing : Hakeim et al. (2014) explored the encapsulation of C.I. Pigment Green 7 into a UV-curable resin, improving its dispersion stability for use as pigmented UV-curable inkjet inks in textile printing. This encapsulation significantly enhances the surface charge and stability of the pigment (Hakeim, Arafa, Zahran, & Abdou, 2014).

  • Near-Infrared Absorbing Iron-Complexed Colorants for Photovoltaic Applications : Sekar, Raut, and Umape (2010) reported the synthesis of analogs of Pigment Green B (related to this compound), with improved thermal stability for applications in photovoltaic cells. These novel colorants showed enhanced absorption extending to the NIR region (Sekar, Raut, & Umape, 2010).

  • Ultra-Fine Particle Formation via Supercritical Anti-Solvent Process : Wu, Lin, and Lee (2007) investigated the formation of ultra-fine particles of C.I. Pigment Green 36 using a supercritical anti-solvent process, which is relevant for the production of nano-sized pigment particles (Wu, Lin, & Lee, 2007).

  • Phthalocyanine Green Pigments : Christie and Abel (2021) described the technical properties and production methods of polyhalogenated copper phthalocyanines, including this compound. These pigments are valued for their coloristic performance and are widely used in manufacturing (Christie & Abel, 2021).

  • Pigment–Polymer Interactions in Automotive Topcoat Layers : Hosseinpour, Guthrie, and Berg (2006) studied the effect of interfacial interactions between this compound and other pigments within an acrylic-melamine matrix, focusing on the mechanical performance of automotive topcoat systems (Hosseinpour, Guthrie, & Berg, 2006).

Safety and Hazards

C.I. Pigment Green 7 may form combustible dust concentrations in air . It is recommended to avoid inhalation of dusts, contact with skin and eyes, and formation of dust and aerosols . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of contact with eyes or skin, or if swallowed, immediate medical attention is recommended .

Mechanism of Action

Target of Action

C.I. Pigment Green 7, also known as Phthalocyanine Green G, is a synthetic green pigment from the group of phthalocyanine dyes . It’s a complex of copper (II) with chlorinated phthalocyanine . The primary targets of this compound are various materials and surfaces that require coloring, such as textiles, plastics, inks, and coatings .

Mode of Action

The mode of action of C.I. Pigment Green 7 involves imparting color to the target materials. The compound’s structure, which includes copper (II) and chlorinated phthalocyanine, allows it to absorb certain wavelengths of light and reflect others . This interaction with light results in the compound’s characteristic green color .

Pharmacokinetics

The term pharmacokinetics typically applies to substances that have biological activity within a living organismI. . Therefore, the concepts of absorption, distribution, metabolism, and excretion (ADME) don’t apply in the traditional sense. It’s worth noting that the compound is insoluble in water , which means it doesn’t dissolve and migrate in the material it colors .

Action Environment

The action of this compound is influenced by various environmental factors. It’s highly stable and resistant to alkali, acids, solvents, heat, and ultraviolet radiation , making it suitable for use in a wide range of environments. Its insolubility means it doesn’t migrate in the material it’s applied to , and its stability allows it to maintain its color in various environmental conditions .

Biochemical Analysis

Biochemical Properties

C.I. Pigment Green 7 is a phthalocyanine, a class of compounds that have a macrocyclic structure

Cellular Effects

The cellular effects of C.I. Pigment Green 7 are not well-documented. As a pigment, its primary role is in imparting color. It’s important to note that pigments like C.I. Pigment Green 7 are generally designed to be stable and resist degradation, which means they may not interact significantly with cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its color properties. The compound absorbs certain wavelengths of light, which gives it its characteristic green color The specific molecular interactions of CI

Temporal Effects in Laboratory Settings

This compound is known for its stability. It is resistant to heat up to 300°C or 572°F . This stability suggests that the effects of this compound would not change significantly over time in laboratory settings.

Dosage Effects in Animal Models

There is limited information available on the effects of this compound in animal models. It’s important to note that pigments like C.I. Pigment Green 7 are generally designed to be stable and resist degradation, which means they may not interact significantly with biological systems .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently unavailable. Given its chemical stability and insolubility in water, it is likely to remain where it is placed rather than being transported or distributed throughout a biological system .

Subcellular Localization

The subcellular localization of CIAs a pigment, it is typically applied externally and is not designed to enter cells or localize to specific subcellular compartments .

properties

IUPAC Name

copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYIZQZWDFCUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32HCl15CuN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1092.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bright green pigment; [Hawley] Green solid; [CAMEO] Green odorless powder; [MSDSonline]
Record name Phthalocyanine Green
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Color/Form

BRIGHT GREEN

CAS RN

31235-28-6, 1328-53-6
Record name (SP-4-2)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-Pentadecachloro-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]copper
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Record name Phthalocyanine Green
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Record name Copper, (pentadecachlorophthalocyaninato(2-))-
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Record name Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-2)-
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Record name [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachlorophthalocyaninato(2-)]copper
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Record name PIGMENT GREEN 7
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Record name PHTHALOCYANINE GREEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key challenges associated with using C.I. Pigment Green 7 in waterborne coatings, and how can these be addressed?

A1: this compound, due to its low polarity, tends to disperse poorly in water and readily agglomerates, posing challenges for its use in waterborne coatings []. To overcome these issues, researchers have successfully encapsulated the pigment with a copolymer of methyl methacrylate and butyl acrylate using mini-emulsion polymerization []. This encapsulation strategy enhances the pigment's dispersion stability in water and improves its compatibility with the resin, making it more suitable for waterborne applications.

Q2: How does the incorporation of this compound influence the properties of poly(ethylene terephthalate) (PET) filament yarns?

A2: When this compound, along with C.I. Disperse Orange 149 and carbon black, is incorporated into PET filament yarns during melt spinning, it imparts desirable camouflage properties in both visible and infrared regions []. This suggests its potential in applications requiring camouflage, such as military textiles or outdoor gear. Furthermore, the study demonstrated that optimal blending of these colorants yielded PET yarns with acceptable mechanical and thermal properties and good to excellent washing and light fastnesses [].

Q3: Can this compound be modified to exhibit antibacterial properties, and if so, how?

A3: Research indicates that this compound, after encapsulation, can be further functionalized to possess antibacterial properties []. This is achieved by grafting antibacterial polymer poly(N-(2-hydroxyethyl) acrylamide) (PHEAA) onto the pigment's surface using photoemulsion polymerization []. The resulting composite latex demonstrated effective antibacterial activity, expanding the potential applications of this versatile pigment.

Q4: How does the thermal stability of this compound compare to other pigments, such as C.I. Pigment Blue 15:3?

A4: Thermogravimetric analysis revealed that this compound exhibits higher thermal stability compared to C.I. Pigment Blue 15:3 []. This is evident from the higher residual mass of this compound (52.30%) after thermal degradation compared to C.I. Pigment Blue 15:3 (30.06%) []. This difference in thermal stability can be attributed to the molecular structure and chemical composition of each pigment.

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